molecular formula C11H15ClO B14732510 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol CAS No. 6642-36-0

1-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B14732510
CAS No.: 6642-36-0
M. Wt: 198.69 g/mol
InChI Key: SLMVMIYHMKFKFE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-chlorobenzyl chloride with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2-chlorophenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 1-(2-chlorophenyl)-2,2-dimethylpropan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-methylpropan-1-ol
  • 1-(2-Chlorophenyl)-2,2-dimethylbutan-1-ol
  • 1-(2-Chlorophenyl)-2,2-dimethylpentan-1-ol

Uniqueness: 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

6642-36-0

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H15ClO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7,10,13H,1-3H3

InChI Key

SLMVMIYHMKFKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

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